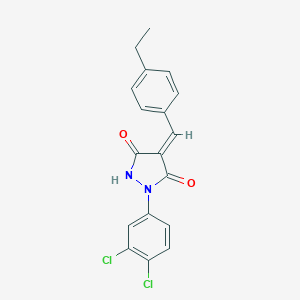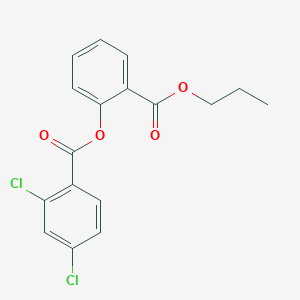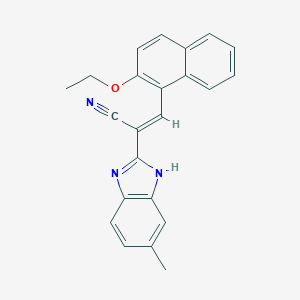![molecular formula C23H18N2O3 B447261 (4Z)-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-1-PHENYLPYRAZOLIDINE-3,5-DIONE](/img/structure/B447261.png)
(4Z)-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-1-PHENYLPYRAZOLIDINE-3,5-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of BAS-01047655 involves several steps, starting with the preparation of the core pyrazolidine-3,5-dione structure. The synthetic route typically includes the following steps:
Formation of the pyrazolidine-3,5-dione core: This is achieved through the reaction of hydrazine with a diketone compound under acidic conditions.
Introduction of the benzylidene group: The core structure is then reacted with benzaldehyde derivatives to introduce the benzylidene group at the 4-position.
Benzyloxy substitution: Finally, the benzyloxy group is introduced through a nucleophilic substitution reaction using a suitable benzyloxy reagent.
Chemical Reactions Analysis
BAS-01047655 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: BAS-01047655 has been studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of BAS-01047655 involves its interaction with specific molecular targets and pathways. One of the primary targets of the compound is the proto-oncogene tyrosine-protein kinase SRC, which plays a crucial role in cell signaling and cancer progression. BAS-01047655 acts as an inhibitor of SRC, thereby disrupting the signaling pathways that promote cancer cell growth and survival . Additionally, the compound may interact with other molecular targets and pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
BAS-01047655 can be compared with other similar compounds, such as:
4-(2-(benzyloxy)benzylidene)-1-phenylpyrazolidine-3,5-dione: This compound shares a similar core structure but may have different substituents, leading to variations in its chemical and biological properties.
BDBM50187570: Another compound with a similar structure, which may exhibit comparable biological activities and applications.
The uniqueness of BAS-01047655 lies in its specific combination of functional groups and its ability to interact with particular molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C23H18N2O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(4Z)-1-phenyl-4-[(2-phenylmethoxyphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C23H18N2O3/c26-22-20(23(27)25(24-22)19-12-5-2-6-13-19)15-18-11-7-8-14-21(18)28-16-17-9-3-1-4-10-17/h1-15H,16H2,(H,24,26)/b20-15- |
InChI Key |
NDWMSBYUWXNXGT-HKWRFOASSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=C\3/C(=O)NN(C3=O)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(isopentyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B447179.png)
![N-[3-(acetylamino)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B447185.png)
![5-bromo-2-(2,4-dimethylanilino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B447187.png)

![1-(2,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B447189.png)
![2-[4-(isopentyloxy)-3-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B447191.png)
![2,4-dichloro-N-(4-{[3-(4-chlorophenyl)-2-propenylidene]amino}phenyl)benzamide](/img/structure/B447194.png)
![Methyl 4-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzoate](/img/structure/B447195.png)
![1-[4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-4-phenylpiperazine](/img/structure/B447196.png)

![methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B447198.png)

![2,4-dichloro-N-[4-(2,5-dimethylbenzoyl)phenyl]benzamide](/img/structure/B447201.png)
![1-(4-iodophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B447202.png)
